2-[(4-Methylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone
Overview
Description
2-[(4-Methylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone is a compound that belongs to the quinazoline family, which is known for its diverse range of biological activities Quinazoline derivatives have been extensively studied due to their potential pharmaceutical and biological applications
Preparation Methods
The synthesis of 2-[(4-Methylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach includes the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride to generate the corresponding substituted anthranilates. These anthranilates then undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones. The benzoxazinones are subsequently treated with ammonia solution to yield quinazolinone derivatives .
Chemical Reactions Analysis
2-[(4-Methylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, ammonia solution, and acid chlorides. The major products formed from these reactions are quinazolinone derivatives, which exhibit significant biological activities .
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other quinazoline derivatives. In biology and medicine, quinazoline derivatives are known for their analgesic, anti-inflammatory, and anticancer activities. Additionally, they exhibit antimicrobial properties, making them useful in the development of new antibiotics .
Mechanism of Action
The mechanism of action of 2-[(4-Methylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone involves its interaction with various molecular targets and pathways. Quinazoline derivatives are known to inhibit specific enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Methylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone include other quinazoline derivatives such as 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, and 2,3-disubstituted-4(3H)-quinazolinones. These compounds share similar structural features but differ in their substitution patterns, leading to variations in their biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-methylquinazolin-2-yl)sulfanyl-1,2-diphenylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-19-14-8-9-15-20(19)25-23(24-16)27-22(18-12-6-3-7-13-18)21(26)17-10-4-2-5-11-17/h2-15,22H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZEPVAWSDMEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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